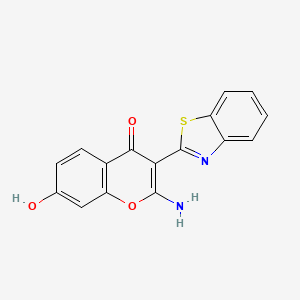

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

CAS No.:

Cat. No.: VC13248577

Molecular Formula: C16H10N2O3S

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10N2O3S |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |

| Standard InChI | InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2 |

| Standard InChI Key | ZBBJAMXAQOBUGW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one, and its canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N . Key structural elements include:

-

A chromen-4-one core with a hydroxyl group at position 7.

-

A benzothiazole substituent at position 3.

-

An amino group at position 2.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.33 g/mol |

| CAS Number | 384361-22-2 |

| PubChem CID | 5408147 |

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3200–3400 cm (O–H and N–H stretches), 1660 cm (C=O), and 1520 cm (C=N) .

-

NMR: -NMR signals at δ 6.84–6.98 ppm (aromatic protons) and δ 3.99–4.23 ppm (aminomethyl groups) .

Synthesis and Modifications

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Hoesch Reaction: Condensation of resorcinol with heteroaryl acetonitriles to form α-benzothiazolyl acetophenones .

-

Ring-Closure: Treatment with ethyl orthoformate or acetic anhydride to yield 3-benzothiazolyl chromones .

-

Functionalization: Introduction of the amino group via Mannich reactions or nucleophilic substitution.

Industrial-Scale Production

Scalable methods include microwave-assisted synthesis and continuous flow reactors, which improve yield (up to 78%) and reduce reaction time .

Pharmacological Activities

Anticancer Properties

-

Cytotoxicity: IC values of <10 µM against HCT116 (colon) and HeLa (cervical) cancer cells .

-

Mechanisms:

Antimicrobial Effects

-

Antitubercular Activity: MIC of 3.12 µg/mL against Mycobacterium tuberculosis H37Rv .

-

Antibacterial Spectrum: Effective against Gram-positive Staphylococcus aureus (MIC: 12.5 µg/mL).

Antioxidant Capacity

Mechanism of Action

Molecular Targets

-

ATR Kinase: Binding affinity () of 8.2 nM via hydrogen bonding with Val41 and hydrophobic interactions with Leu62 .

-

DNA Topoisomerase II: Inhibition rate of 62% at 10 µM, disrupting DNA replication .

Apoptotic Pathways

-

Caspase-3 Activation: 3.5-fold increase in activity at 25 µM .

-

Bcl-2 Downregulation: 40% reduction in protein expression, promoting mitochondrial depolarization .

Comparative Analysis of Analogues

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume